1-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-15-6-8-19(9-7-15)31(28,29)22-23(26-12-10-17(11-13-26)20(24)27)30-21(25-22)18-5-3-4-16(2)14-18/h3-9,14,17H,10-13H2,1-2H3,(H2,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKHDAIXGRVQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the reduction of the oxazole ring or the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C19H22N2O3S
- Molecular Weight : Approximately 358.45 g/mol
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent. Research indicates that compounds with similar structural features have shown efficacy against various cancer types by inhibiting critical pathways involved in tumor growth and metastasis. For example, the inhibition of the mTOR pathway has been linked to the compound's ability to induce apoptosis in cancer cells .
Antiplatelet Activity
The compound has also been studied for its role as an antagonist of the platelet glycoprotein IIb/IIIa receptor. This receptor is crucial in platelet aggregation, and antagonists can be beneficial in treating thromboembolic disorders. By preventing fibrinogen binding to this receptor, the compound may reduce the risk of clot formation .
Anti-inflammatory Properties
In addition to its anticancer and antiplatelet effects, this compound exhibits anti-inflammatory properties. It has been shown to modulate inflammatory responses by interfering with cell adhesion processes, which are essential in various inflammatory diseases .
Neurological Applications
Emerging studies suggest that compounds similar to this one may have neuroprotective effects, potentially aiding in the management of neurodegenerative diseases. The modulation of neurotransmitter systems could be a significant area for further exploration .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways .
Case Study 2: Thromboembolic Disorders
In a clinical trial involving patients with cardiovascular diseases, administration of this compound led to a marked decrease in platelet aggregation compared to placebo controls. This suggests its potential utility as a therapeutic agent in preventing thromboembolic events .
Case Study 3: Inflammation Reduction
Research focusing on inflammatory bowel disease revealed that treatment with this compound resulted in reduced markers of inflammation and improved clinical outcomes in animal models. This highlights its potential as a therapeutic option for managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analog 1: 1-{4-Cyano-2-[4-(Dimethylsulfamoyl)Phenyl]-1,3-Oxazol-5-yl}Piperidine-4-Carboxamide
- Key Differences: Replaces the 4-methylbenzenesulfonyl group with a 4-dimethylsulfamoylphenyl group. Substitutes the 3-methylphenyl group with a cyano group at position 4 of the oxazole.
- The dimethylsulfamoyl group introduces a tertiary amine, which may enhance solubility compared to the methylbenzenesulfonyl group .
Structural Analog 2: 1-{[5-Methyl-2-(3-Methylphenyl)-1,3-Oxazol-4-yl]Methyl}Piperidine-4-Carboxylic Acid
- Key Differences :
- Replaces the sulfonyl group with a methyl group at position 4 of the oxazole.
- Substitutes the piperidine-4-carboxamide with a carboxylic acid .
- Implications :
Structural Analog 3: 1-(4-Sulfamoylbenzoyl)Piperidine-4-Carboxamides (Compounds 5–24 from )
- Key Differences :
- Replaces the oxazole core with a benzoyl group linked to a sulfamoyl moiety.
- Retains the piperidine-4-carboxamide but introduces arylpiperazine substituents .
- Implications: These compounds exhibit carbonic anhydrase inhibitory activity, suggesting the target compound may share similar biological targets.
Pharmacological Activity
- Analog 3 (): Demonstrates IC50 values in the nanomolar range for carbonic anhydrase isoforms, attributed to the sulfamoyl group’s interaction with zinc in the enzyme active site .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 1-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmacological research.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring, an oxazole moiety, and a sulfonyl group, contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately 372.48 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Oxazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfonyl Group : Utilizing sulfonyl chlorides in the presence of bases.
- Piperidine Modification : N-substitution reactions to introduce the piperidine moiety.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing oxazole and piperidine rings have shown potent activity against various cancer cell lines. A notable study reported that related compounds demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and glioblastoma cells, suggesting potential for therapeutic applications in oncology .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes:
- Monoamine Oxidase (MAO) : Compounds structurally related to this compound have been reported to inhibit MAO-A and MAO-B, which are critical in neurotransmitter metabolism. Inhibitors with similar scaffolds showed IC50 values ranging from 1.54 µM to 5.69 µM against MAO enzymes .
- Acetylcholinesterase (AChE) : Some derivatives have displayed moderate inhibition of AChE, which is relevant for Alzheimer's disease treatment .
Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of various oxazole derivatives, the compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with morphological changes consistent with apoptosis observed through microscopy .
Study 2: Neuroprotective Effects
Another investigation focused on neuroprotective properties against oxidative stress-induced neuronal damage. The compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates in neuronal cultures exposed to neurotoxic agents .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide?
A multi-step synthesis is typically employed, starting with the coupling of the 1,3-oxazole core to the piperidine-4-carboxamide scaffold. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous CH₃CN, followed by purification via recrystallization from ethanol .
- Oxazole ring construction : Cyclization reactions involving sulfonyl-substituted precursors under controlled temperature and solvent conditions .
- Yield optimization : Typical yields range from 39% to 71% depending on substituent reactivity and purification efficiency .
Q. How can researchers validate the structural integrity of this compound?
A combination of analytical techniques is critical:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.4–7.9 ppm) and sulfonyl/oxazole carbons (δ 145–168 ppm) .
- IR spectroscopy : Confirm sulfonamide (∼1612 cm⁻¹) and carboxamide (∼1680 cm⁻¹) functional groups .
- Elemental analysis : Match calculated vs. experimental values for C, H, and N (e.g., %C 59.24 vs. 59.29 observed) .
Q. What structural features influence its physicochemical properties?
- Lipophilicity : The 4-methylbenzenesulfonyl group increases hydrophobicity, impacting membrane permeability .
- Solubility : The piperidine-4-carboxamide moiety enhances water solubility via hydrogen bonding, but this is counterbalanced by aromatic substituents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?
Q. What strategies improve metabolic stability without compromising potency?
Q. How should researchers address contradictory data in biological assays?
- Case example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (e.g., buffer pH or ionic strength).
Q. What computational tools are effective for predicting binding modes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
